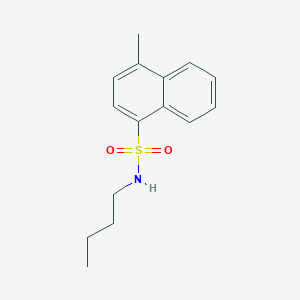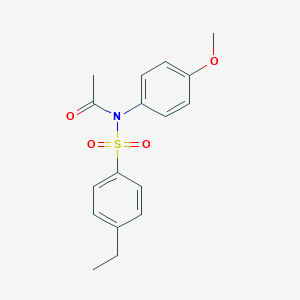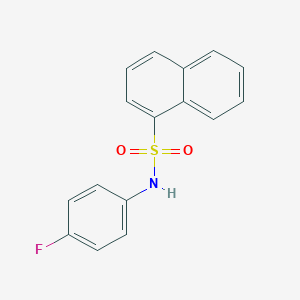![molecular formula C16H17NO5S B229879 2-HYDROXY-5-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]BENZOIC ACID](/img/structure/B229879.png)
2-HYDROXY-5-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]BENZOIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-HYDROXY-5-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]BENZOIC ACID is a complex organic compound with a unique structure that includes both hydroxyl and sulfonamide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-5-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]BENZOIC ACID typically involves multi-step organic reactions. One common method includes the sulfonation of benzoic acid derivatives followed by the introduction of the hydroxyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistency and efficiency in production. The process may also include purification steps such as crystallization or chromatography to achieve the required purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
2-HYDROXY-5-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Eigenschaften
Molekularformel |
C16H17NO5S |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
2-hydroxy-5-[(4-propan-2-ylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C16H17NO5S/c1-10(2)11-3-6-13(7-4-11)23(21,22)17-12-5-8-15(18)14(9-12)16(19)20/h3-10,17-18H,1-2H3,(H,19,20) |
InChI-Schlüssel |
FTLADEQPUNESHX-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C(=O)O |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(6-methyl-2-naphthyl)sulfonyl]-beta-alanine](/img/structure/B229797.png)

![4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid](/img/structure/B229801.png)
![4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B229803.png)



![4-{[(4-Methylnaphthalen-1-yl)sulfonyl]amino}benzoic acid](/img/structure/B229813.png)

![butyl 2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate](/img/structure/B229818.png)




